3-Adamantanyl-2-oxopropyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Adamantanyl-2-oxopropyl acetate is a chemical compound that belongs to the class of organic compounds known as adamantanes . Adamantanes are compounds containing the adamantane moiety, which consists of three connected cyclohexane rings .
Synthesis Analysis
The synthesis of adamantane derivatives often involves carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . A study focuses on the synthesis of hybrid compounds combining adamantane and 1,3,4-oxadiazole as potential inhibitors of Aurora-A kinase .Scientific Research Applications
Synthesis of Functional Adamantane Derivatives
Adamantane derivatives are highly reactive, making them useful as starting materials for the synthesis of various functional adamantane derivatives . These derivatives can be used to create thermally stable and high-energy fuels and oils .
Creation of Bioactive Compounds
Adamantane derivatives can be used in the synthesis of bioactive compounds . These compounds have potential applications in the field of medicinal chemistry, contributing to the development of new drugs and therapies .
Development of Pharmaceuticals
The unique properties of adamantane derivatives make them promising candidates for the development of pharmaceuticals . For instance, some adamantane derivatives have been studied as potential inhibitors of Aurora-A kinase, a protein that plays a critical role in cell cycle control and mitosis .
4. Production of Higher Diamond-Like Bulky Polymers Adamantane derivatives can be used in the synthesis of higher diamond-like bulky polymers, also known as diamondoids . These materials have potential applications in the field of nanotechnology .
Catalyst Development
The unique structural properties of adamantane derivatives make them useful in the development of catalysts . These catalysts can be used to speed up chemical reactions in various industrial processes .
Nanomaterials
Adamantane derivatives can be used in the creation of nanomaterials . These materials have potential applications in various fields, including electronics, medicine, and environmental science .
Mechanism of Action
Target of Action
Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity .
Mode of Action
The synthesis of substituted adamantanes is often achieved via radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds . This process provides a variety of products incorporating diverse functional groups .
Biochemical Pathways
The acetate-malonate pathway is known to produce fatty acids and other compounds through the formation of polyketides . It’s possible that 3-Adamantanyl-2-oxopropyl acetate might interact with this or similar pathways.
Pharmacokinetics
Adamantane, a hydrocarbon compound consisting of four interconnected cyclohexane rings, confers certain favorable physical and chemical properties to drug molecules .
Result of Action
Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .
Action Environment
The stability and reactivity of adamantane derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical compounds .
properties
IUPAC Name |
[3-(1-adamantyl)-2-oxopropyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10(16)18-9-14(17)8-15-5-11-2-12(6-15)4-13(3-11)7-15/h11-13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIHZFDMOUZVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)CC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Adamantanyl-2-oxopropyl acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.